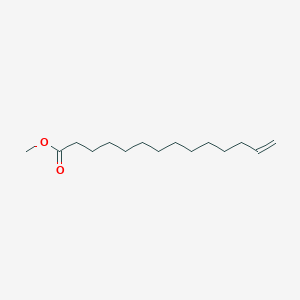
13-Tetradecenoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Tetradecenoic acid, methyl ester, also known as methyl 13-tetradecenoate, is an organic compound with the molecular formula C15H28O2. It is an ester derived from 13-tetradecenoic acid and methanol. This compound is part of the ester family, which are known for their pleasant odors and are often found in natural products like fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-tetradecenoic acid, methyl ester typically involves the esterification of 13-tetradecenoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through similar esterification processes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Additionally, industrial methods may involve the use of solvents to facilitate the reaction and subsequent purification steps such as distillation .
Chemical Reactions Analysis
Types of Reactions
13-Tetradecenoic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into its corresponding acid or other oxidized products.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 13-Tetradecenoic acid.
Reduction: 13-Tetradecenol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
13-Tetradecenoic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing into its potential therapeutic effects and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 13-tetradecenoic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as esterases, leading to the release of 13-tetradecenoic acid and methanol. This process can affect lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl tetradecanoate: Similar in structure but lacks the double bond present in 13-tetradecenoic acid, methyl ester.
Methyl myristate: Another ester with a similar carbon chain length but different functional groups.
Methyl palmitate: A longer chain ester with similar properties but different applications.
Uniqueness
This compound is unique due to the presence of a double bond in its structure, which can influence its reactivity and interactions with other molecules. This structural feature can make it more versatile in certain chemical reactions and applications compared to its saturated counterparts .
Properties
CAS No. |
54716-25-5 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
methyl tetradec-13-enoate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3H,1,4-14H2,2H3 |
InChI Key |
IUFSQKVORURRJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


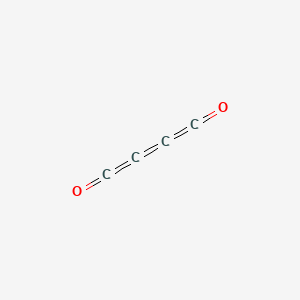
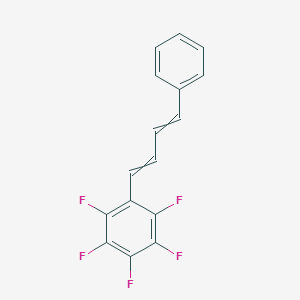
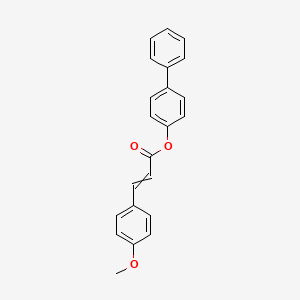

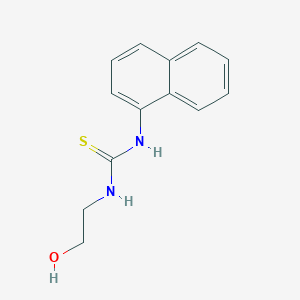
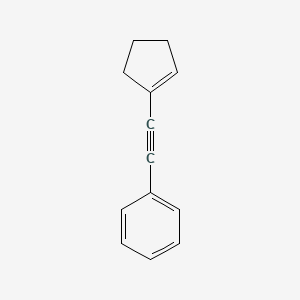
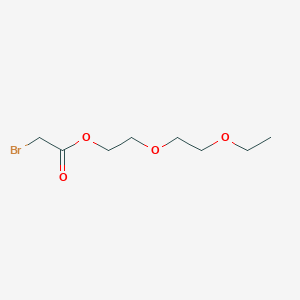

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)
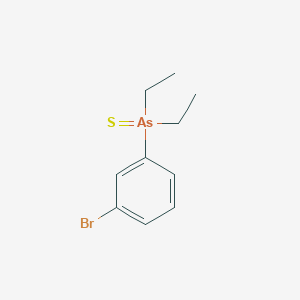
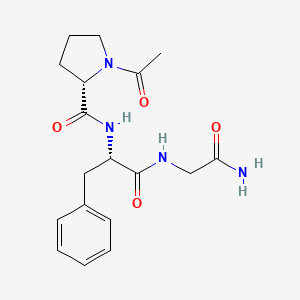
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)

